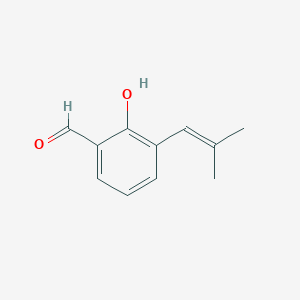
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane (CNTTFB) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a powerful nitro-containing compound that has been used in the synthesis of a variety of pharmaceuticals and drug derivatives. This compound has also been used in the study of various biochemical and physiological processes.
作用機序
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is a powerful nitro-containing compound that has been used in the synthesis of a variety of pharmaceuticals and drug derivatives. This compound has been found to act as a pro-oxidant and can induce the formation of reactive oxygen species (ROS). It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to the production of ROS and the inhibition of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. This compound has also been found to have an effect on the regulation of gene expression and the activation of signal transduction pathways.
実験室実験の利点と制限
The use of 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane in laboratory experiments has several advantages. It is a highly reactive compound that can be used to induce oxidative stress and the formation of ROS. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, this compound is a highly toxic compound and must be handled with care.
将来の方向性
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has a wide range of applications in the scientific research field, and there are many potential future directions for this compound. For example, this compound could be used to study the effects of oxidative stress on cells and organisms, as well as to develop novel compounds for the treatment of cancer and other diseases. Additionally, this compound could be used to study the regulation of gene expression and the activation of signal transduction pathways. Furthermore, this compound could be used to develop novel compounds for the treatment of neurological disorders. Finally, this compound could be used to study the effects of environmental pollutants on cells and organisms.
合成法
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is synthesized by a two-step procedure that involves the reaction of 6-chloromethyl-2,2,3-trifluorobenzaldehyde and 7-nitro-2,2,3-trifluorobenzoyl chloride. First, the 6-chloromethyl-2,2,3-trifluorobenzaldehyde is treated with sodium hydroxide to form a sodium salt. This salt is then reacted with 7-nitro-2,2,3-trifluorobenzoyl chloride in the presence of a base to form this compound.
科学的研究の応用
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been used in a variety of scientific research applications. It has been used in the synthesis of novel pharmaceuticals and drug derivatives, as well as in the study of various biochemical and physiological processes. This compound has been used in the synthesis of a variety of antifungal and antibacterial compounds, as well as in the synthesis of novel compounds for the treatment of cancer and other diseases.
特性
IUPAC Name |
7-(chloromethyl)-2,3,3-trifluoro-6-nitro-2H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO4/c10-3-4-1-6-7(2-5(4)14(15)16)18-9(12,13)8(11)17-6/h1-2,8H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADROANGVGWVXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)F)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














